2-Bromo-5-(1-propylpiperidin-2-yl)pyridine
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Overview
Description
2-Bromo-5-(1-propylpiperidin-2-yl)pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a bromine atom at the second position and a 1-propylpiperidin-2-yl group at the fifth position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(1-propylpiperidin-2-yl)pyridine typically involves the bromination of a pyridine derivative followed by the introduction of the 1-propylpiperidin-2-yl group. One common method involves the use of 2-bromopyridine as a starting material. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(1-propylpiperidin-2-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include pyridine N-oxides and other oxidized derivatives.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
2-Bromo-5-(1-propylpiperidin-2-yl)pyridine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a ligand in the study of receptor-ligand interactions.
Medicine: Potential use in the development of pharmaceutical compounds targeting specific receptors or enzymes.
Industry: Used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(1-propylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets such as receptors or enzymes. The bromine atom and the 1-propylpiperidin-2-yl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(1-methylpiperidin-2-yl)pyridine
- 2-Bromo-5-(1-ethylpiperidin-2-yl)pyridine
- 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine
Uniqueness
2-Bromo-5-(1-propylpiperidin-2-yl)pyridine is unique due to the specific positioning of the bromine atom and the 1-propylpiperidin-2-yl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H19BrN2 |
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Molecular Weight |
283.21 g/mol |
IUPAC Name |
2-bromo-5-(1-propylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C13H19BrN2/c1-2-8-16-9-4-3-5-12(16)11-6-7-13(14)15-10-11/h6-7,10,12H,2-5,8-9H2,1H3 |
InChI Key |
HKGCSDXWVBYDLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCCC1C2=CN=C(C=C2)Br |
Origin of Product |
United States |
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